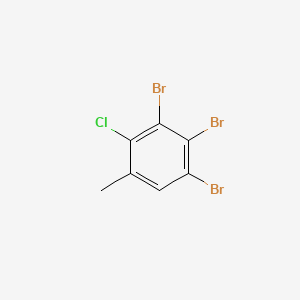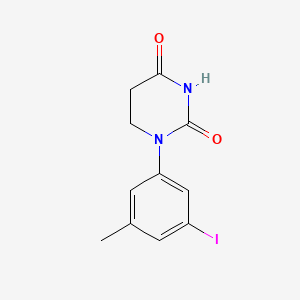
1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione is a synthetic organic compound characterized by the presence of an iodo-substituted phenyl ring and a hexahydropyrimidine-2,4-dione core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvent-free conditions are often employed to enhance the efficiency of the reactions.
化学反应分析
Types of Reactions: 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The iodo group may facilitate binding to specific enzymes or receptors, while the hexahydropyrimidine-2,4-dione core can interact with nucleic acids or proteins. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
- **1,
属性
分子式 |
C11H11IN2O2 |
|---|---|
分子量 |
330.12 g/mol |
IUPAC 名称 |
1-(3-iodo-5-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11IN2O2/c1-7-4-8(12)6-9(5-7)14-3-2-10(15)13-11(14)16/h4-6H,2-3H2,1H3,(H,13,15,16) |
InChI 键 |
UJAKCSHEBBCYLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)I)N2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


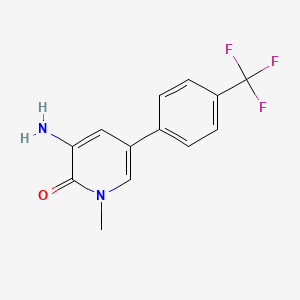
![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)

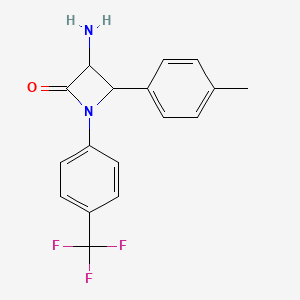

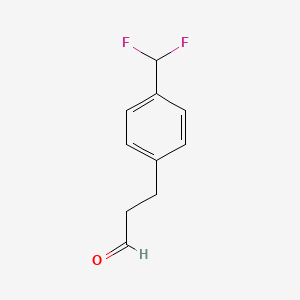
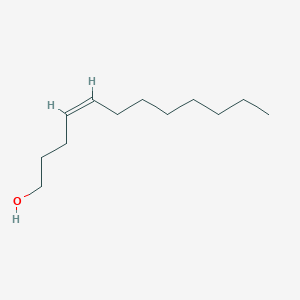

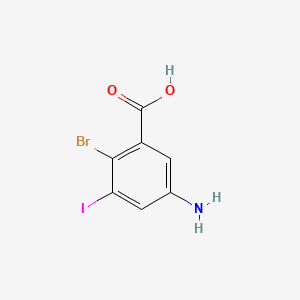
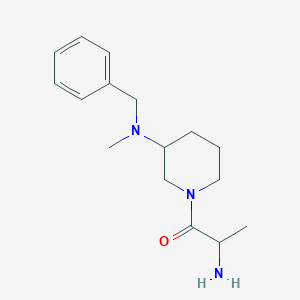
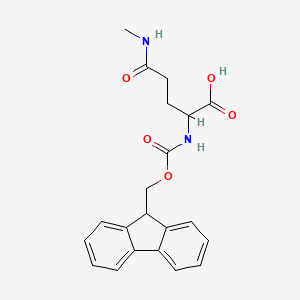
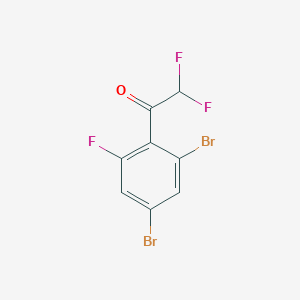
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)
